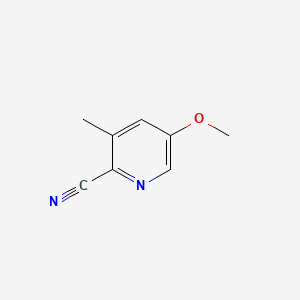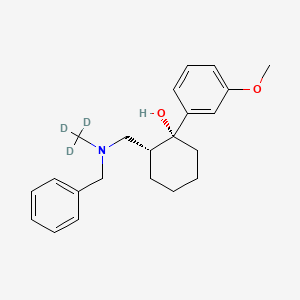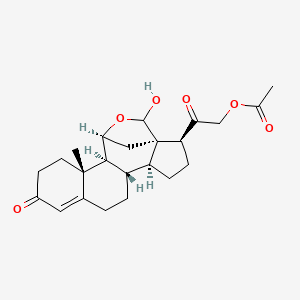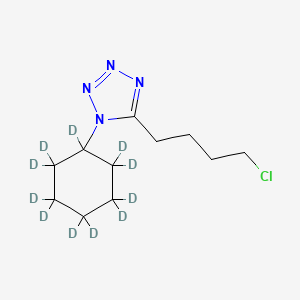
5-Methoxy-3-methylpicolinonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Methoxy-3-methylpicolinonitrile involves the reaction of 5-hydroxy-3-methyl-pyridine-2-carbonitrile with methanol in the presence of triphenylphosphine and DIAD . The reaction mixture is stirred at room temperature for 18 hours, then diluted with ethyl acetate and washed with water and brine . The aqueous layers are re-extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate, filtered, and the filtrate is concentrated .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2O/c1-6-3-7(11-2)5-10-8(6)4-9/h3,5H,1-2H3 . The InChI key is DZMOOZGVHAPCHF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or liquid or lump . It is stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions :
- Irradiation of certain azirines in the presence of carboxylate esters produces 5-alkoxy-3-oxazolines, which can be transformed into 5-methoxy-3-oxazolines. This process facilitates the accessibility of various 5-alkoxy-3-oxazolines (Gilgen et al., 1975).
- Electrochemical decarboxylative methoxylation of certain cyclic L-threonine derivatives produces 4-methoxy-5-methyl-2-oxazolinone, which acts as a diastereoselective amidoalkylation reagent (Zietlow & Steckhan, 1994).
- Methoxy-modified kaolinite has been used as a carrier for the anticancer drug 5-fluorouracil, showing potential for controlled release in drug delivery systems (Tan et al., 2017).
Pharmacological Applications :
- Certain quinazoline derivatives containing a methoxy group have been shown to inhibit tubulin polymerization, indicating potential as anticancer agents (Wang et al., 2014).
- Methoxy-substituted indoles have been studied for their inhibition of tubulin polymerization and potential cytostatic activity in cancer treatment (Gastpar et al., 1998).
- A novel serotonin receptor antagonist, SUVN-502, containing a methoxy group, has been developed for potential treatment of Alzheimer's disease (Nirogi et al., 2017).
Analytical and Material Science Applications :
- Methoxy isatin-appended rhodamine dye has been designed as a chemosensor for Al3+ ions, indicating applications in analytical chemistry (Dhara et al., 2014).
- Methoxy-modified kaolinite has shown high-capacity loading of 5-fluorouracil, indicating its potential as an efficient drug carrier in pharmaceutical industries (Tan et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methoxy-3-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-3-7(11-2)5-10-8(6)4-9/h3,5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMOOZGVHAPCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,8-Indolizinetriol,7-ethoxyoctahydro-,[1S-(1alpha,2alpha,7bta,8bta,8abta)]-(9CI)](/img/no-structure.png)





